molecular formula C8H16O3 B2740873 Methyl 3-Hydroxy-4,4-dimethylpentanoate CAS No. 150943-32-1

Methyl 3-Hydroxy-4,4-dimethylpentanoate

Cat. No.: B2740873
CAS No.: 150943-32-1
M. Wt: 160.213
InChI Key: PRKGPKOSRBEOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Hydroxy-4,4-dimethylpentanoate is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/molThis compound is a useful research chemical and is often used as a building block in various chemical syntheses.

Scientific Research Applications

Methyl 3-Hydroxy-4,4-dimethylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Hydroxy-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Hydroxy-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Methyl 3-Hydroxy-4,4-dimethylpentanoate can be compared with other similar compounds such as:

    Methyl 3-Hydroxy-3-methylbutanoate: Similar structure but with a different substitution pattern.

    Methyl 3-Hydroxy-2,2-dimethylpropanoate: Similar functional groups but with a different carbon backbone.

    Methyl 3-Hydroxy-4-methylpentanoate: Similar functional groups but with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-hydroxy-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)6(9)5-7(10)11-4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGPKOSRBEOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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